

A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of Thiirane

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Compound of Interest

Compound Name: Thiirane

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This guide provides an in-depth overview of the essential physical and spectroscopic properties of **thiirane** (ethylene sulfide), a fundamental sulfur-containing heterocycle. The information presented herein is intended to support research and development activities where **thiirane** and its derivatives are of interest.

Physical Properties

Thiirane is a colorless to pale yellow liquid with a characteristically unpleasant odor.^[1] It is the smallest sulfur-containing heterocycle, consisting of a three-membered ring.^{[1][2]} This strained ring structure is a key determinant of its reactivity and physical characteristics.^[2]

The quantitative physical properties of **thiirane** are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions |
|-------------------|---------------------------------|-------------------|-------------|
| Molecular Formula | C ₂ H ₄ S | - | - |
| Molar Mass | 60.12 | g/mol | - |
| Density | 1.013 | g/cm ³ | at 20 °C |
| 1.0368 | g/cm ³ | at 0 °C | |
| Melting Point | -109 | °C | - |
| Boiling Point | 55 - 57 | °C | at 760 mmHg |
| Refractive Index | 1.4935 | nD | at 20 °C |
| Dipole Moment | 1.84 | D | - |
| Vapor Pressure | 28.6 | kPa | at 20 °C |

Data sourced from multiple references.[1][3][4][5]

Solubility: **Thiirane** is slightly soluble in ethanol and ether, and soluble in acetone and chloroform.[3] It is moderately soluble in polar solvents like water and shows good solubility in non-polar organic solvents such as hexane and diethyl ether.[2]

Spectroscopic Properties

The spectroscopic profile of **thiirane** is crucial for its identification and characterization in various experimental settings.

Due to the symmetry of the **thiirane** molecule, the four protons and two carbon atoms are chemically equivalent, leading to simple NMR spectra.

| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent |
|-----------------|--------------------|--------------|-------------------|
| ¹ H | 2.27 | singlet | CDCl ₃ |
| ¹³ C | 18.2 | - | CDCl ₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

The IR spectrum of **thiirane** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The C-S bond stretching and the ring deformation modes are particularly diagnostic.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------|
| ~3000 | Medium | C-H stretch |
| ~1450 | Medium | CH ₂ scissoring |
| ~1040 | Strong | Ring deformation |
| ~625 | Strong | C-S stretch |

Data is indicative and based on typical **thiirane** spectra.[\[6\]](#)

Electron ionization mass spectrometry of **thiirane** results in a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 60 | High | [M] ⁺ (Molecular ion) |
| 45 | High | [M - CH ₃] ⁺ |
| 28 | Medium | [C ₂ H ₄] ⁺ |

The UV-Vis spectrum of **thiirane** shows absorption in the ultraviolet region.

| λ _{max} (nm) | Solvent |
|-----------------------|---------------|
| ~260 | Not specified |

Data sourced from the NIST WebBook.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **thiirane** and the determination of its properties are critical for reproducible research.

A common method for the preparation of **thiirane** involves the reaction of an epoxide with a thiocyanate salt or thiourea.^{[1][8]}

Protocol: Synthesis from Ethylene Carbonate and Potassium Thiocyanate^{[1][9]}

- Preparation: Anhydrous potassium thiocyanate (KSCN) is prepared by melting it under a vacuum to remove any residual water.
- Reaction: The anhydrous KSCN is reacted with ethylene carbonate.
- Heating: The mixture is heated, leading to the formation of **thiirane**, potassium cyanate (KOCN), and carbon dioxide.
- Collection: The volatile **thiirane** product is collected, often using a cold trap.



Another established method is the reaction of 2-haloethylthiocyanates with sodium sulfide.^[3]

Caption: General workflow for the synthesis and characterization of **thiirane**.

Standard laboratory procedures are employed to measure the physical properties of **thiirane**.

- Boiling Point: Determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
- Density: Measured using a pycnometer or a digital density meter at a controlled temperature.
- Refractive Index: Measured using a refractometer, typically an Abbé refractometer, at a specified temperature and wavelength (e.g., the sodium D-line, 589 nm).
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). A deuterated solvent, such as

chloroform-d (CDCl_3), is used to dissolve the sample, with tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: Infrared spectra can be obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[10]
- Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Logical Relationships in Thiirane Characterization

The characterization of **thiirane** involves a logical progression from its fundamental composition to its detailed structural and electronic properties.

Caption: Logical relationships between **thiirane**'s properties and their determination methods.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of Thiirane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199164#physical-and-spectroscopic-properties-of-thiirane]

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